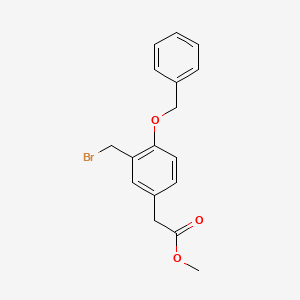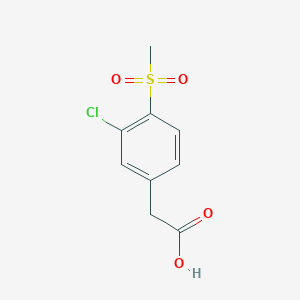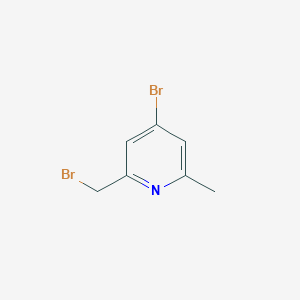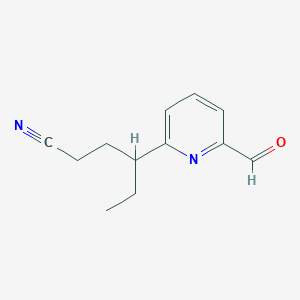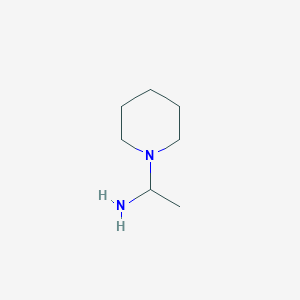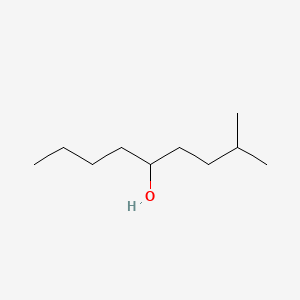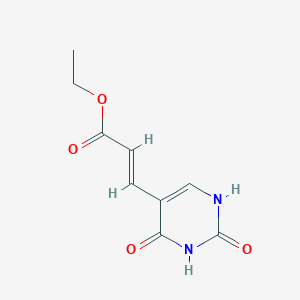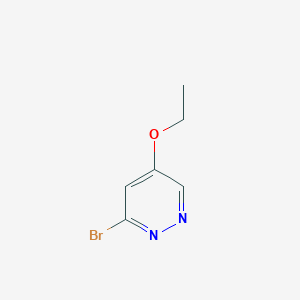![molecular formula C13H9ClO2 B13101528 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
2-Chloro-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H9ClO2. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2-position and a carboxylic acid group at the 3-position of the biphenyl structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. In this method, 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent mixture of ethanol and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step continuous flow process can be used, where the intermediate products are synthesized and transformed in a sequential manner without isolation . This approach minimizes waste and improves overall yield.
化学反応の分析
Types of Reactions
2-Chloro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce amino derivatives .
科学的研究の応用
2-Chloro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 2-Chloro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
類似化合物との比較
Similar Compounds
2-Chlorobiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
3’-Chloro-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with different positions of the chlorine and carboxylic acid groups, leading to different reactivity and properties.
Uniqueness
2-Chloro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
特性
分子式 |
C13H9ClO2 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC名 |
2-chloro-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H9ClO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) |
InChIキー |
VLFYGTXKLCUVGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


